

3-Amino-4-pyrazolecarbonitrile CAS number

16617-46-2

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Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarbonitrile

Cat. No.: B176504

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An In-depth Technical Guide on **3-Amino-4-pyrazolecarbonitrile** (CAS: 16617-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-pyrazolecarbonitrile is a pivotal heterocyclic building block in the realm of medicinal chemistry and organic synthesis. Its structural features, comprising a pyrazole ring substituted with both an amino group and a nitrile group, make it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral data, and its significant role as a key intermediate in the production of prominent pharmaceutical agents such as the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.

Physicochemical and Structural Data

3-Amino-4-pyrazolecarbonitrile is typically a tan or white to light yellow crystalline solid.^[1] It exhibits low solubility in water but is more soluble in polar organic solvents like alcohols and DMF.^{[1][2]}

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |
|-------------------|--|---|
| CAS Number | 16617-46-2 | [2] [3] [4] |
| Molecular Formula | C ₄ H ₄ N ₄ | [3] [4] |
| Molecular Weight | 108.10 g/mol | [3] [4] |
| Appearance | Tan Crystalline Solid | [2] |
| Melting Point | 172-174 °C | [2] [4] |
| Boiling Point | ~476.4 °C (Predicted) | [1] |
| IUPAC Name | 3-Amino-1H-pyrazole-4-carbonitrile | |
| Synonyms | 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole | [5] |
| SMILES | N#CC1=CNN=C1N | [3] |
| InChI Key | FFNKBQRKZRMYCL-UHFFFAOYSA-N | [4] |

Synthesis Protocols

The most common and well-documented method for synthesizing **3-Amino-4-pyrazolecarbonitrile** involves the cyclocondensation reaction of an activated malononitrile derivative with hydrazine.

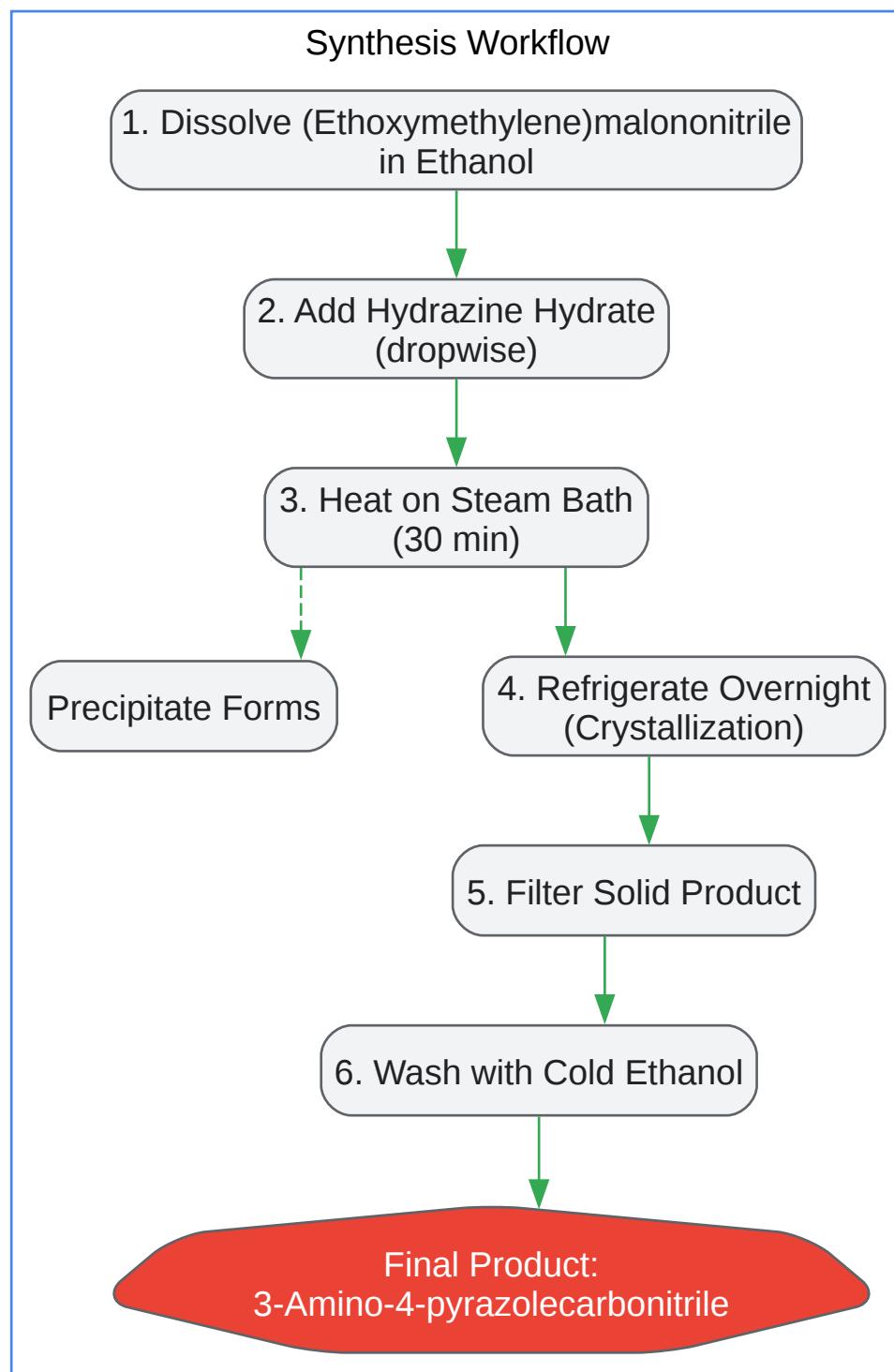
Synthesis from (Ethoxymethylene)malononitrile

This protocol describes the reaction between (ethoxymethylene)malononitrile and hydrazine hydrate.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, prepare a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol.

- Reagent Addition: To this solution, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise. An exothermic reaction may be observed.
- Heating: Following the addition, heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will begin to form during this period.[2]
- Crystallization: After heating, transfer the reaction mixture to a refrigerator and allow it to stand overnight to ensure complete crystallization of the product.[2]
- Isolation: Collect the white solid product by filtration.
- Washing: Wash the collected solid with a small amount of pre-cooled ethanol to remove any unreacted starting materials or impurities.
- Drying: Dry the final product. The expected yield of **3-Amino-4-pyrazolecarbonitrile** is approximately 86%. [2]



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A flowchart of the synthesis protocol.

Spectroscopic Data

Characterization of **3-Amino-4-pyrazolecarbonitrile** is typically performed using standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Data | Reference(s) |
|---------------------|---|--------------|
| Infrared (IR) | Key stretches observed for NH ₂ (amino), NH (pyrazole), and C≡N (nitrile) groups. Typical peaks are around 3348, 3303 (NH ₂), 3193 (NH), and 2230 (C≡N) cm ⁻¹ for derivatives. | [3] |
| Mass Spec. (MS) | Molecular Ion (M ⁺): m/z = 108.10 | [3] |
| ¹ H NMR | Spectra available in public databases. For a phenyl-substituted derivative, signals for NH ₂ protons appear as a singlet around δ 6.50 ppm and the pyrazole NH proton as a broad singlet at δ 12.16 ppm in DMSO-d ₆ . | [3] |
| ¹³ C NMR | Spectra available in public databases. | [6] |

Applications in Drug Development

3-Amino-4-pyrazolecarbonitrile serves as a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential reactions to build more complex molecular architectures.

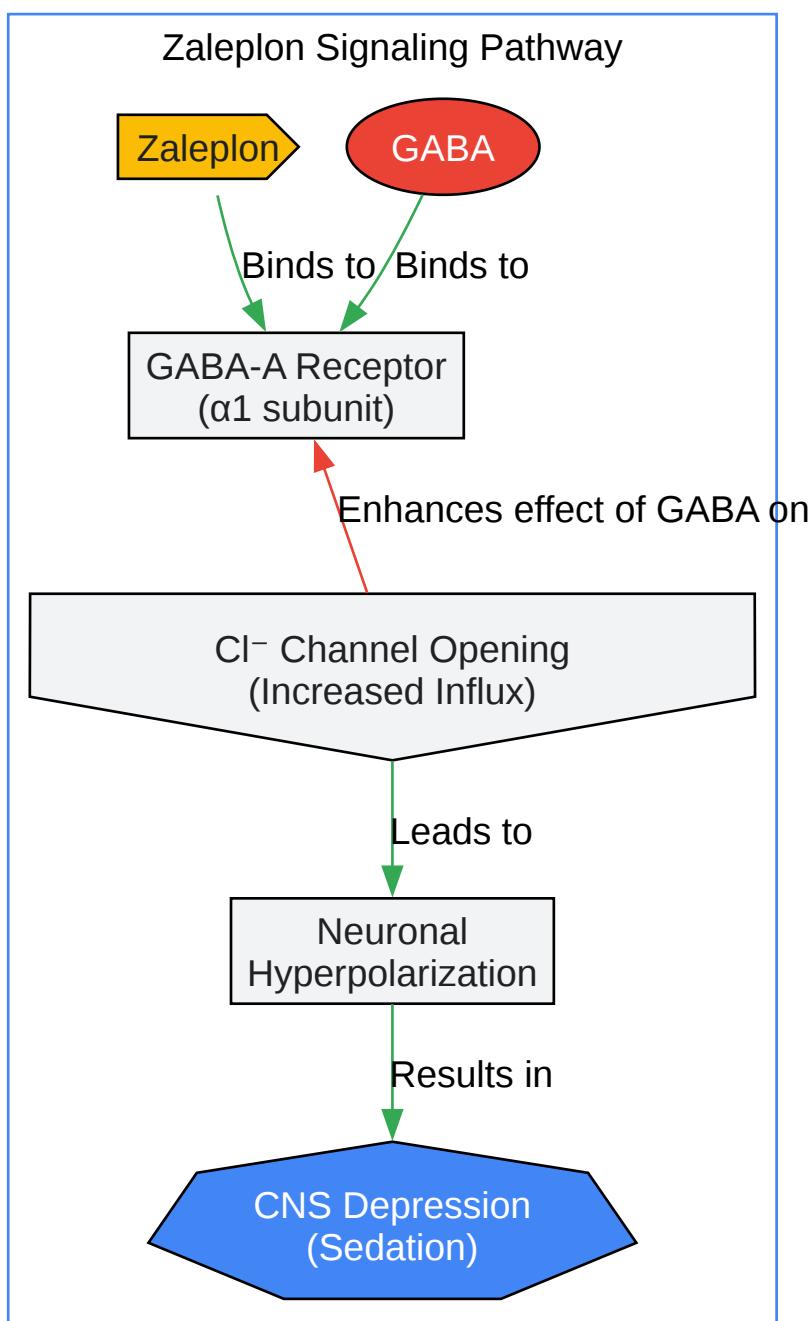
Precursor to Zaleplon

Zaleplon is a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis of Zaleplon utilizes **3-Amino-4-pyrazolecarbonitrile** as the core scaffold upon which

the final structure is assembled.

Mechanism of Action: Zaleplon

Zaleplon acts as a positive allosteric modulator of the GABA-A receptor.^[7] It binds selectively to the $\alpha 1$ subunit of the receptor complex, which enhances the effect of the inhibitory neurotransmitter GABA.^[7] This increased GABAergic activity leads to hyperpolarization of the neuron, reducing its excitability and resulting in sedation.^[7]



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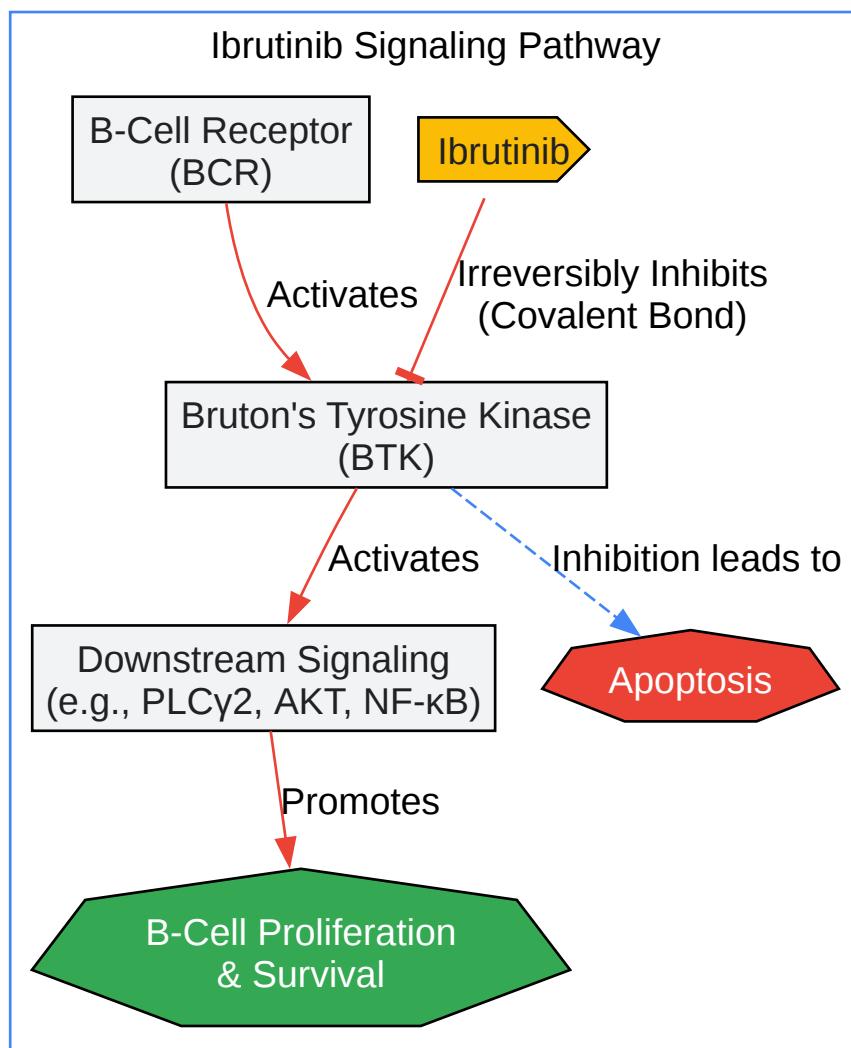
Mechanism of action for Zaleplon.

Precursor to Ibrutinib

Ibrutinib is a targeted cancer therapy used to treat B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. It functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). **3-Amino-4-pyrazolecarbonitrile** is a key component in the multi-step synthesis of this complex molecule.

Mechanism of Action: Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.^[8] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, Ibrutinib permanently disables the enzyme.^[8] This action blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and migration, thereby inhibiting the growth of malignant B-cells.^{[8][9]}



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Mechanism of action for Ibrutinib.

Safety and Handling

3-Amino-4-pyrazolecarbonitrile is considered hazardous and should be handled with appropriate safety precautions.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A full-face respirator should be used if exposure limits are exceeded.

- Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3-Amino-4-pyrazolecarbonitrile (CAS 16617-46-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an essential building block for complex drug molecules. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers working on novel therapeutics.

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References

- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Amino-4-pyrazolecarbonitrile(16617-46-2) IR Spectrum [m.chemicalbook.com]

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